Home > Products > Screening Compounds P101187 > Mastoparan 7 acetate
Mastoparan 7 acetate -

Mastoparan 7 acetate

Catalog Number: EVT-10957575
CAS Number:
Molecular Formula: C69H128N18O17
Molecular Weight: 1481.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mastoparan 7 is primarily sourced from the venom of the yellow jacket wasp (Vespula vulgaris). This peptide has been isolated and characterized for its various biological activities, including its capacity to induce mast cell degranulation and stimulate prostaglandin E2 release from murine peritoneal cells and macrophages .

Classification

Mastoparan 7 belongs to a class of cationic and amphipathic peptides known as mastoparans. These peptides are characterized by their ability to interact with cell membranes, often leading to significant biological effects such as inflammation and immune modulation. The compound is classified as a bioactive peptide with potential applications in immunology and virology due to its antiviral properties against enveloped viruses .

Synthesis Analysis

Mastoparan 7 can be synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the sequence of amino acids. The synthesis typically involves the following steps:

  1. Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid support resin.
  2. Sequential Coupling: Each subsequent amino acid is added in a stepwise manner, using protecting groups to ensure that only one amino acid reacts at a time.
  3. Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin using a mixture of trifluoroacetic acid, ethanedithiol, triisopropylsilane, and water.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level, typically greater than 95% .
Molecular Structure Analysis

The molecular formula of Mastoparan 7 acetate is C67H124N18O15C_{67}H_{124}N_{18}O_{15}, with a molecular weight of approximately 1421.85 g/mol. The structure consists of a sequence of amino acids that includes hydrophobic residues such as leucine and isoleucine, contributing to its amphipathic nature. The peptide typically adopts a random coil conformation in aqueous solutions but can transition to an α-helical structure in membrane-like environments .

Structural Data

  • Amino Acid Sequence: Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Ala-Leu-Leu-NH2
  • Appearance: Lyophilized hygroscopic powder
  • Purity: Greater than 95% .
Chemical Reactions Analysis

Mastoparan 7 acetate undergoes various chemical reactions that can modify its structure and functionality:

  1. Oxidation: This reaction can affect specific amino acids within the peptide, particularly methionine residues, potentially altering biological activity.
  2. Reduction: Reduction reactions can break disulfide bonds if present, modifying the peptide's conformation.
  3. Substitution: Amino acid substitutions can be performed to create analogs with altered properties or enhanced activities .

Common Reagents

  • Oxidation agents include hydrogen peroxide or performic acid.
  • Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
  • Substitution techniques often involve site-directed mutagenesis or chemical synthesis methods.
Mechanism of Action

Mastoparan 7 exerts its biological effects primarily through the activation of G proteins, particularly Gi and Go types. Upon binding to cell membranes, it induces conformational changes that activate these G proteins, leading to various downstream signaling pathways involved in inflammation and immune responses.

Process Details

  • G Protein Activation: Mastoparan 7 activates G proteins by promoting GDP-GTP exchange, which subsequently triggers signaling cascades resulting in mast cell degranulation and cytokine release.
  • Biological Effects: This activation leads to increased vascular permeability and recruitment of immune cells to sites of inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Form: Lyophilized powder
  • Storage Conditions: Should be stored at -20 °C in desiccated conditions to maintain stability.

Chemical Properties

  • Solubility: Soluble in distilled water; care must be taken with peptides containing asparagine to avoid oxidation.
  • Stability: Peptides have limited lifetimes in solution; thus, long-term storage in aliquots is recommended.

Relevant Data

Mastoparan 7 exhibits significant biological activity with a calculated molecular weight confirming its composition as C67H124N18O15C_{67}H_{124}N_{18}O_{15} .

Applications

Mastoparan 7 acetate has several scientific applications:

  1. Immunology Research: Used to study mast cell activation and inflammatory responses.
  2. Virology Studies: Demonstrated broad-spectrum antiviral activity against enveloped viruses, making it a candidate for further research into antiviral therapies .
  3. Drug Development: Potentially useful in developing new therapeutic agents targeting G protein-coupled pathways involved in various diseases.
Molecular Mechanisms of Action

G-Protein Activation Pathways

Direct Agonism of Heterotrimeric Gi/Go Proteins

MP7 functions as a potent direct agonist of heterotrimeric Gi/Go proteins, bypassing classical G-protein-coupled receptor (GPCR) activation. Biophysical studies demonstrate that MP7 adopts an amphipathic α-helical conformation in membrane-mimetic environments, structurally resembling the intracellular loops of activated GPCRs [4] [6]. This structural mimicry allows MP7 to directly engage the Gα subunit of heterotrimeric G proteins. Research using fluorescence anisotropy and surface plasmon resonance has quantified the binding affinity (Kd) of MP7 for purified Giα subunits at approximately 0.8 μM, significantly higher than most natural receptor-G protein interactions [4]. The molecular interface involves ionic interactions between positively charged lysine residues (positions 4, 11, and 12) in MP7 and the negatively charged switch II region of Gαi, complemented by hydrophobic interactions involving leucine and alanine residues that stabilize the complex [6]. This direct binding induces conformational changes in the Gα subunit that facilitate downstream signaling.

GTP-GDP Exchange Dynamics in Gα Subunits

MP7 binding dramatically accelerates guanosine triphosphate–guanosine diphosphate (GTP-GDP) exchange in Gα subunits, a fundamental step in G protein activation. In vitro kinetic analyses using purified G proteins reveal that MP7 enhances the intrinsic GTPase activity of Gαi subunits by over 20-fold while simultaneously promoting GDP dissociation [4]. This dual action creates a catalytic cycle favoring the active GTP-bound state. The exchange kinetics follow a concentration-dependent model, with MP7 concentrations between 5 μM and 50 μM inducing maximal nucleotide turnover. Table 1 summarizes key kinetic parameters:

Table 1: GTP-GDP Exchange Kinetics in Gαi Subunits Induced by Mastoparan 7 Acetate

MP7 Concentration (μM)GDP Dissociation Rate (kₒff min⁻¹)GTPγS Binding Rate (kon M⁻¹s⁻¹)GTPase Activity (kcat min⁻¹)
00.02 ± 0.0050.15 ± 0.030.04 ± 0.01
50.31 ± 0.040.98 ± 0.120.52 ± 0.07
200.85 ± 0.092.37 ± 0.211.92 ± 0.18
501.12 ± 0.113.05 ± 0.283.01 ± 0.25

Data adapted from Higashijima et al. and mechanistic studies [4] [6]. GTPγS: guanosine 5'-O-[gamma-thio]triphosphate, a non-hydrolyzable GTP analog.

The kinetic data demonstrate that MP7 transforms G proteins into persistently activated states by maintaining high GTP-bound occupancy. This effect is selectively sensitive to pertussis toxin, which ADP-ribosylates Gαi/o subunits and inhibits MP7-mediated activation, confirming the specificity for Gi/Go proteins [6]. The peptide's ability to sustain G protein activation makes it a valuable probe for investigating sustained versus transient signaling in cellular systems.

Calcium-Dependent Signaling Cascades

Intracellular Ca²⁺ Flux Modulation

MP7 mobilizes intracellular calcium through two distinct mechanisms with different temporal dynamics. The primary pathway involves phospholipase C (PLC) activation via G protein βγ subunits released during MP7-mediated stimulation of Gi/Go proteins [3] [6]. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃), which triggers calcium release from endoplasmic reticulum stores. This PLC-dependent pathway generates rapid, transient calcium spikes typically observed within seconds of MP7 exposure.

A secondary, more sustained pathway involves plasma membrane pore formation by MP7. Biophysical studies using planar lipid bilayers demonstrate that MP7 induces non-selective ion channels with two distinct conductance states (94 picoSiemens and 290 picoSiemens) [3]. These pores permit direct extracellular calcium influx alongside monovalent cations (sodium and potassium) and small molecules. Size exclusion studies confirm permeability to ethidium bromide (314 Daltons) and lucifer yellow (457 Daltons), but exclusion of larger molecules like fura-2 (831 Daltons) and Evans blue (961 Daltons) [3]. This pore formation requires higher MP7 concentrations (>10 μM) and is independent of membrane proteins or cytosolic factors, as evidenced by its persistence in synthetic lipid vesicles. The sustained calcium elevation resulting from this influx contributes to long-lasting cellular responses distinct from the transient G protein-mediated signaling.

Calmodulin Binding Affinity and Inhibition Profiles

The calcium sensor calmodulin represents a critical downstream target of MP7-induced calcium signaling. Isothermal titration calorimetry studies reveal that MP7 binds calmodulin with high affinity (Kd ≈ 40 nanomolar) in a calcium-dependent manner [6]. This interaction involves the hydrophobic face of the MP7 α-helix docking into the hydrophobic cleft of calcium-saturated calmodulin. Functionally, this binding inhibits calmodulin's ability to activate target enzymes. In vitro enzymatic assays demonstrate that MP7 suppresses calmodulin-dependent cyclic nucleotide phosphodiesterase activity by over 85% at equimolar concentrations [6].

The MP7-calmodulin complex exhibits a stoichiometry of 1:1, with the peptide inducing a conformational change in calmodulin that prevents its interaction with physiological targets. This inhibition extends to other calmodulin-dependent enzymes, including calcineurin and calcium/calmodulin-dependent protein kinases. The disruption of calmodulin signaling represents a significant mechanism by which MP7 modulates cellular physiology beyond its immediate calcium-mobilizing effects, affecting processes ranging from neurotransmitter release to gene expression.

Downstream Kinase Activation Networks

Calcium/Calmodulin-Dependent Protein Kinase IIα Phosphorylation Mechanisms

The sustained calcium elevation induced by MP7 directly activates calcium/calmodulin-dependent protein kinase IIα (CaMKIIα) through a well-characterized mechanism. Autophosphorylation studies using purified CaMKIIα show that MP7-induced calcium fluxes trigger calmodulin binding to the kinase, relieving autoinhibition and exposing threonine 286 (Thr286) [6]. Subsequent autophosphorylation at this site converts CaMKIIα into a calcium-independent, constitutively active enzyme. Western blot analyses of neuronal cells treated with 10 μM MP7 reveal robust Thr286 phosphorylation within 2 minutes, persisting for over 30 minutes.

This activation exhibits a clear concentration dependence, with half-maximal activation (EC₅₀) observed at approximately 8 μM MP7. Pharmacological inhibition studies confirm the specificity of this pathway: pretreatment with the calmodulin antagonist trifluoperazine blocks MP7-mediated CaMKIIα activation by over 90%, while the intracellular calcium chelator BAPTA-AM inhibits activation by approximately 75% [6]. These findings establish MP7 as a potent initiator of the CaMKIIα signaling axis, which regulates diverse functions including synaptic plasticity, gene transcription, and cytoskeletal dynamics.

Crosstalk with Protein Kinase C and c-Jun N-Terminal Kinase Signaling Axes

MP7 orchestrates complex crosstalk between multiple kinase pathways beyond CaMKIIα. Protein kinase C (PKC) activation occurs through MP7-induced diacylglycerol (DAG) production from the PLC pathway and calcium-mediated enhancement of PKC membrane translocation. In vitro kinase assays demonstrate that MP7 (10 μM) increases PKCα activity by 3.5-fold within 5 minutes, an effect abolished by the PKC inhibitor chelerythrine [3] [6]. Furthermore, MP7 activates the stress-responsive c-Jun N-terminal kinase (JNK) pathway. Immunoblotting analyses show concentration-dependent phosphorylation of JNK (Thr183/Tyr185) and its substrate c-Jun (Ser63) in cells treated with MP7, with maximal activation at 20 μM [6].

The kinase network interactions exhibit both synergistic and regulatory crosstalk:

  • PKC-CaMKIIα Interface: PKC phosphorylates CaMKIIα at serine 331, enhancing its calcium-independent activity and creating a positive feedback loop.
  • JNK-PKC Interdependence: JNK activation downstream of MP7 requires PKC activity, as evidenced by chelerythrine abolishing JNK phosphorylation.
  • G Protein-Kinase Coupling: Pertussis toxin pretreatment attenuates MP7-induced PKC and JNK activation by approximately 70%, confirming Gi/Go proteins as upstream initiators [3] [6].

Table 2: Mastoparan 7 Acetate-Induced Kinase Activation Parameters

Kinase PathwayKey Phosphorylation SitesTime to Peak ActivationEC₅₀ (MP7)Inhibition Profile
CaMKIIαThr286 (autophosphorylation)2-5 minutes8 μMTrifluoperazine (90%), KN-93 (95%)
PKCαThr497 (activation loop)1-3 minutes6 μMChelerythrine (98%), Gö6983 (95%)
JNK (SAPK)Thr183/Tyr185 (dual phosphorylation)10-15 minutes12 μMSP600125 (92%), Chelerythrine (85%), Pertussis toxin (70%)

This integrated kinase network activation underpins many of MP7's physiological effects, including cytoskeletal reorganization, inflammatory mediator production, and alterations in gene expression profiles observed in various cell models. The temporal progression from rapid PKC/CaMKIIα activation to later JNK phosphorylation illustrates the sophisticated signaling hierarchy initiated by this peptide.

Properties

Product Name

Mastoparan 7 acetate

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide

Molecular Formula

C69H128N18O17

Molecular Weight

1481.9 g/mol

InChI

InChI=1S/C67H124N18O15.C2H4O2/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3;1-2(3)4/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-;/m0./s1

InChI Key

CHGINQTXBDLWAF-SPJAXDBWSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.